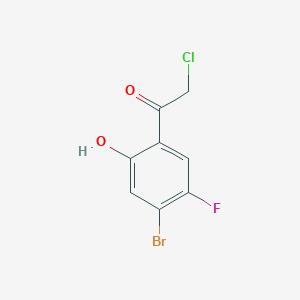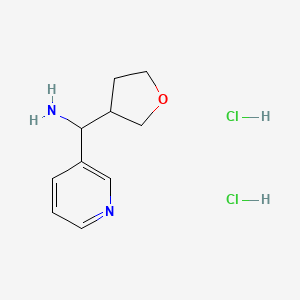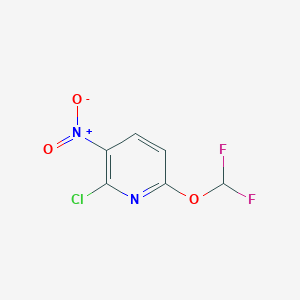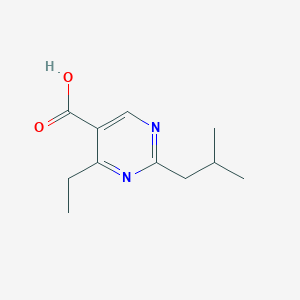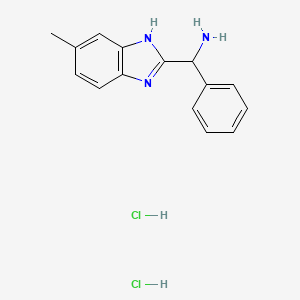![molecular formula C8H15NO B13518025 1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,5-Dimethyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a 2-oxabicyclo[211]hexane core
Preparation Methods
The synthesis of 1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves the following steps:
Chemical Reactions Analysis
1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using computational and experimental techniques to elucidate the compound’s mode of action .
Comparison with Similar Compounds
1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can be compared with other similar compounds, such as:
5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: This compound shares a similar bicyclic core but differs in its functional groups, leading to distinct chemical properties and applications.
1-{2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride: This compound is structurally related but includes a hydrochloride salt, which can influence its solubility and reactivity.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane:
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-3-8(7,5-9)10-4-6/h6H,3-5,9H2,1-2H3 |
InChI Key |
XOLUTZKRJMZUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1(OC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


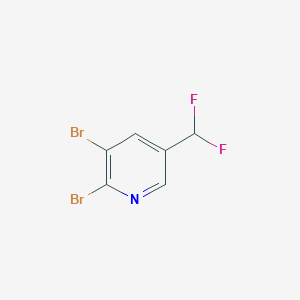
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
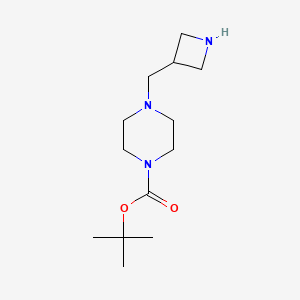
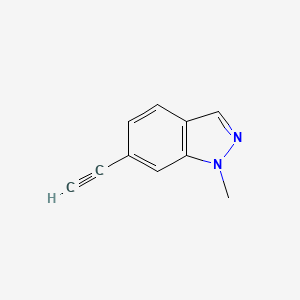
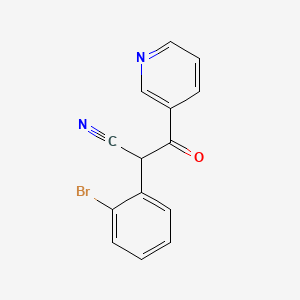
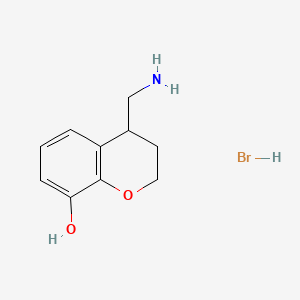
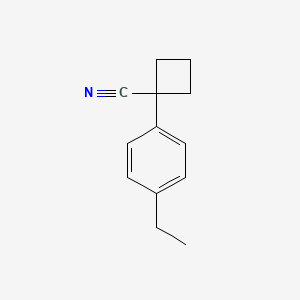
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
